molecular formula C7H4F5NO B598798 2,4-Difluoro-3-(trifluoromethoxy)aniline CAS No. 153338-24-0

2,4-Difluoro-3-(trifluoromethoxy)aniline

Cat. No.: B598798
CAS No.: 153338-24-0
M. Wt: 213.107
InChI Key: DLNBIWVODBUKEY-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4F5NO It is a derivative of aniline, where the hydrogen atoms in the 2 and 4 positions of the benzene ring are replaced by fluorine atoms, and the hydrogen atom in the 3 position is replaced by a trifluoromethoxy group (-OCF3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)aniline typically involves the introduction of fluorine and trifluoromethoxy groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,4-difluoronitrobenzene, is reacted with trifluoromethoxide ion (CF3O-) under basic conditions to introduce the trifluoromethoxy group. The nitro group is then reduced to an amine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in precursors can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)aniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

    2,4-Difluoroaniline: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethoxy)aniline: Lacks the additional fluorine atoms, affecting its overall electronic properties.

    2-Fluoro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in steric and electronic effects.

Uniqueness: 2,4-Difluoro-3-(trifluoromethoxy)aniline is unique due to the combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNBIWVODBUKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855892
Record name 2,4-Difluoro-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153338-24-0
Record name 2,4-Difluoro-3-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-3-(trifluoromethoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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